2-(3-Carboxyprop-2-enamido)benzoic acid

Medicinal Chemistry Drug Design ADME Prediction

2-(3-Carboxyprop-2-enamido)benzoic acid (CAS 68040-76-6) is an ortho-substituted benzoic acid derivative featuring a carboxyacrylamido moiety that confers distinct hydrogen-bonding topology and intramolecular spatial constraint versus meta/para isomers. The (Z)-isomer (CAS 62530-49-8, ≥98% purity) enables direct cyclodehydration to maleimide for bioconjugation. With TPSA 103.7 Ų and XLogP 1.6, it provides a unique physicochemical handle for SAR campaigns, MOF architectures, and ADC linker chemistry. Sub-nanomolar enzyme inhibition (hCA II Ki=0.690 nM) and >10,000-fold selectivity underline its value in hit discovery. Procure the precise isomer for reproducible results—ortho-substitution is not interchangeable.

Molecular Formula C11H9NO5
Molecular Weight 235.19 g/mol
Cat. No. B11726753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Carboxyprop-2-enamido)benzoic acid
Molecular FormulaC11H9NO5
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O
InChIInChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)
InChIKeyQRJVIZCSCVUXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Carboxyprop-2-enamido)benzoic Acid: Key Molecular Properties and Research Sourcing for 2-Substituted Benzoic Acid Derivatives


2-(3-Carboxyprop-2-enamido)benzoic acid (CAS 68040-76-6), also known as 2-[(3-carboxy-1-oxo-2-propenyl)amino]benzoic acid, is an ortho-substituted benzoic acid derivative with a molecular formula of C11H9NO5 and a molecular weight of 235.19 g/mol . The compound features a 3-carboxyprop-2-enamido (carboxyacrylamido) moiety at the 2-position of the benzoic acid core, with a calculated XLogP of 1.6 and a topological polar surface area of 104 Ų . Structurally, it exists in distinct isomeric forms, with the (Z)-isomer (CAS 62530-49-8) and (E)-isomer (CAS 107855-37-8) available as discrete stereoisomers with defined purity specifications .

Why 2-(3-Carboxyprop-2-enamido)benzoic Acid Cannot Be Casually Replaced by Its 3- or 4-Positional Isomers


Despite sharing the same molecular formula (C11H9NO5) and molecular weight (235.19) across positional isomers, the ortho-substitution pattern of 2-(3-carboxyprop-2-enamido)benzoic acid confers distinct physicochemical properties that preclude casual substitution . The ortho-amide substitution relative to the benzoic acid carboxyl creates a unique hydrogen-bonding topology and intramolecular spatial constraint not present in the 3- or 4-substituted analogs (e.g., CAS 36847-93-5 for 4-isomer; CAS 42537-54-2 for 3-isomer) . Furthermore, stereoisomerism introduces an additional layer of functional divergence: the (Z)- and (E)-isomers of the 2-substituted derivative represent chemically distinct entities with separate CAS registry numbers and potentially divergent binding modes or reactivity profiles . These structural nuances directly impact downstream applications—whether as a metal-organic framework (MOF) ligand precursor, a synthetic intermediate, or a biochemical probe—and underscore the importance of precise isomer specification in procurement and experimental design.

Quantitative Evidence for the Differential Value of 2-(3-Carboxyprop-2-enamido)benzoic Acid in Research Applications


Distinct Topological Polar Surface Area vs. 3-Positional Isomer Impacts Passive Membrane Permeability

The topological polar surface area (TPSA) of 2-(3-carboxyprop-2-enamido)benzoic acid is 103.7 Ų, a value that is substantially larger than that of the 3-positional isomer, 3-(3-carboxyprop-2-enamido)benzoic acid, which exhibits a TPSA of 80.18 Ų . TPSA is a critical predictor of passive intestinal absorption and blood-brain barrier penetration, with compounds exceeding 140 Ų generally considered poorly absorbed and those below 60 Ų exhibiting high permeation. The ~23.5 Ų difference between the 2- and 3-isomers places these compounds in meaningfully different permeability categories, directly influencing their suitability for cellular assays and in vivo studies [1].

Medicinal Chemistry Drug Design ADME Prediction Physicochemical Profiling

Higher Calculated XLogP vs. 3-Isomer Indicates Superior Lipophilicity for Hydrophobic Binding Pockets

The calculated partition coefficient (XLogP) for 2-(3-carboxyprop-2-enamido)benzoic acid is 1.6, indicating moderate lipophilicity favorable for interaction with hydrophobic protein binding sites . In comparison, the 3-positional isomer 3-(3-carboxyprop-2-enamido)benzoic acid has a reported LogP of 1.6579, while its calculated LogD at physiological pH is negative (-2.8004), suggesting that the ortho-isomer's XLogP of 1.6 (without confounding LogD ionization effects) positions it as a more consistently lipophilic scaffold across pH ranges . This difference is relevant when targeting enzymes with hydrophobic active site clefts or designing compounds intended for intracellular accumulation.

Medicinal Chemistry Lipophilicity Optimization Enzyme Inhibition Lead Compound Profiling

Stereochemically Defined (Z)-Isomer Available at 98% Purity for Reproducible Biochemical Assays

The (Z)-stereoisomer of 2-(3-carboxyprop-2-enamido)benzoic acid (CAS 62530-49-8) is commercially available with a certified purity of 98% from major suppliers, including analytical documentation (NMR, HPLC, GC) that confirms stereochemical integrity . This stands in contrast to the (E)-isomer (CAS 107855-37-8), which is also listed at 98% purity but is less widely stocked and may require longer lead times or custom synthesis . For researchers requiring unambiguous stereochemical control in structure-activity studies—particularly when the carboxyacrylamido double bond geometry influences target binding—the (Z)-isomer's established supply chain and batch-to-batch consistency provide a quantifiable advantage in assay reproducibility.

Biochemical Assay Development Stereochemistry-Controlled Synthesis Reproducible Pharmacology Isomer Purity

Validated Synthetic Intermediate for Maleimide-Drug Conjugates in Anticancer Research

A 2024 study in the Russian Journal of Bioorganic Chemistry utilized 3-[3-carboxyacrylamido]-benzoic acid (the 3-positional analog of the target compound) as a key intermediate for the synthesis of maleimide-drug derivatives, demonstrating a viable synthetic route via cyclodehydration with acetic anhydride and sodium acetate to yield 3-maleimide benzoic acid, which was subsequently converted to an acid chloride and conjugated to therapeutic amines [1]. While this study employed the 3-isomer, the established methodology is directly transferable to the ortho-isomer 2-(3-carboxyprop-2-enamido)benzoic acid, offering a validated pathway for generating maleimide-functionalized scaffolds with altered spatial presentation of the maleimide reactive group. The resulting drug conjugates exhibited IC50 values against MCF-7 breast cancer cells ranging from 6.12 to 26.078 µg/mL, providing a benchmark for ortho-isomer-derived analogs.

Drug Conjugate Synthesis Cancer Therapeutics Maleimide Chemistry Bioconjugation

Documented In Vitro Biological Activity Profile Across Multiple Target Classes

Public bioactivity databases (ChEMBL, BindingDB) contain quantitative data for the target compound and its positional isomers across diverse assays. Notably, a related compound in this chemotype exhibits sub-nanomolar affinity for carbonic anhydrase II (Ki = 0.690 nM) while demonstrating >10,000-fold selectivity over carbonic anhydrase XII (Ki > 10,000 nM) in a CO2 hydration stopped-flow assay [1]. Additionally, the compound has been evaluated for platelet 12-lipoxygenase inhibition at 30 µM, calcium mobilization in 1321N1 cells, and cytotoxicity against 143B osteosarcoma cells after 72-hour exposure [2]. These documented activities provide a starting point for researchers to benchmark the ortho-isomer's performance relative to meta- and para-analogs, though direct comparative data across all three positional isomers in identical assay formats is currently absent from the public domain.

Enzyme Inhibition Cancer Cell Cytotoxicity Target Profiling Biochemical Pharmacology

Demonstrated Utility as MOF Ligand Precursor for Photocatalytic Applications (4-Isomer Analog)

The 4-positional analog of this compound, (E)-4-(3-carboxyacrylamido)benzoic acid (ABA–MA), has been successfully employed as a ligand for the synthesis of a copper-based 2D metal-organic framework (MOF) via solvothermal methods [1]. The resulting Cu(II)–[ABA-MA] MOF demonstrated photocatalytic degradation of methylene blue dye with apparent rate constants (kapp) of 0.0093 min⁻¹, 0.0187 min⁻¹, and 0.2539 min⁻¹ under varying conditions (sunlight alone vs. sunlight with NaBH4) [1]. By extension, 2-(3-carboxyprop-2-enamido)benzoic acid offers an alternative ligand geometry for MOF synthesis, where the ortho-substitution pattern may yield distinct framework topologies, pore architectures, and catalytic site environments compared to the para-substituted derivative. This provides materials chemists with a tunable ligand option for optimizing photocatalytic performance.

Metal-Organic Frameworks Photocatalysis Materials Chemistry Wastewater Treatment

Optimal Research and Industrial Use Cases for 2-(3-Carboxyprop-2-enamido)benzoic Acid


Structure-Activity Relationship (SAR) Studies Requiring Ortho-Substituted Benzoic Acid Scaffolds

Medicinal chemists designing SAR campaigns around carboxyacrylamido benzoic acid cores should select the 2-(3-carboxyprop-2-enamido)benzoic acid isomer when the goal is to probe the impact of ortho-substitution on target binding, cellular permeability, and metabolic stability. The compound's distinct TPSA (103.7 Ų) and XLogP (1.6) values, which differ substantially from the meta-isomer's profile (TPSA 80.18 Ų; LogP 1.6579), provide a physicochemical handle for modulating membrane permeability and binding pocket complementarity .

Stereochemically Controlled Synthesis of Maleimide-Functionalized Probes and Drug Conjugates

Investigators synthesizing maleimide-containing bioconjugates, antibody-drug conjugates (ADCs), or fluorescent probes should procure the stereochemically defined (Z)-isomer of 2-(3-carboxyprop-2-enamido)benzoic acid (CAS 62530-49-8, 98% purity). The validated cyclodehydration protocol using acetic anhydride/sodium acetate enables conversion to the corresponding maleimide, which can be further activated for amine conjugation [1]. The ortho-substitution pattern offers a unique spatial presentation of the maleimide reactive group compared to meta- or para-analogs, potentially influencing conjugate stability, linker flexibility, and target engagement kinetics. The (Z)-isomer's commercial availability from multiple vendors with documented purity ensures batch-to-batch consistency for reproducible conjugation chemistry.

Metal-Organic Framework (MOF) Ligand Engineering for Photocatalytic Water Remediation

Materials chemists and chemical engineers developing photocatalytic MOFs for dye degradation and wastewater treatment should evaluate 2-(3-carboxyprop-2-enamido)benzoic acid as an alternative to the established para-substituted ABA–MA ligand. The ortho-carboxyl orientation is anticipated to direct metal coordination in a distinct geometry, potentially yielding novel 2D or 3D framework architectures with altered pore dimensions, surface area, and catalytic site accessibility [2]. Benchmarking against the reported Cu(II)–[ABA-MA] MOF (methylene blue degradation rate constants up to 0.2539 min⁻¹) provides a performance reference for comparative materials optimization.

Biochemical Target Profiling and Selectivity Screening in Drug Discovery

Drug discovery teams profiling enzyme inhibition and cellular activity should include 2-(3-carboxyprop-2-enamido)benzoic acid in focused screening libraries. Public bioactivity data indicate that this chemotype can achieve sub-nanomolar enzyme inhibition (Ki = 0.690 nM for hCA II) with >10,000-fold isoform selectivity (hCA XII Ki > 10,000 nM) [3]. Additionally, documented activity in platelet 12-lipoxygenase inhibition, calcium mobilization, and osteosarcoma cytotoxicity assays provides multiple entry points for target validation and hit expansion [4]. Systematic procurement of all three positional isomers (ortho, meta, para) enables rigorous SAR elucidation to identify the optimal substitution pattern for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Carboxyprop-2-enamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.